molecular formula C5H8INO B8120872 (S)-5-iodomethylpyrrolidin-2-one

(S)-5-iodomethylpyrrolidin-2-one

Cat. No.: B8120872
M. Wt: 225.03 g/mol
InChI Key: AHHCPDRULUVVBZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Iodomethylpyrrolidin-2-one is a halogenated derivative of the pyrrolidin-2-one scaffold, a five-membered lactam ring. The iodine substituent at the 5-position confers distinct chemical reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmaceuticals.

Properties

IUPAC Name

(5S)-5-(iodomethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8INO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHCPDRULUVVBZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-5-iodomethylpyrrolidin-2-one (inferred properties) with similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Purity Key Applications
(S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One 105526-85-0 C24H23NO2 357.44 Trityloxymethyl 98% Protected intermediate in synthesis
(5S)-5-(Bromomethyl)pyrrolidin-2-one 72479-05-1 C5H8BrNO 178.03 Bromomethyl >98% Alkylating agent
(S)-5-(Aminomethyl)pyrrolidin-2-one 145414-31-9 C5H10N2O 128.17 Aminomethyl N/A Pharmaceutical intermediate

Key Observations :

  • Halogenated Derivatives: Bromo- and iodo-substituted pyrrolidinones are highly reactive in alkylation or cross-coupling reactions. The iodine analog is expected to exhibit greater leaving-group ability compared to bromine due to weaker C–I bonds .
  • Trityl-Protected Derivatives : The trityloxy group in (S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One serves as a protective moiety for hydroxyl groups, enabling selective functionalization in multi-step syntheses .
  • Aminomethyl Derivatives: These are pivotal in drug discovery, often serving as precursors for bioactive molecules (e.g., kinase inhibitors or neurotransmitters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-iodomethylpyrrolidin-2-one
Reactant of Route 2
(S)-5-iodomethylpyrrolidin-2-one

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